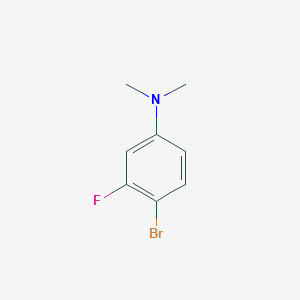

4-bromo-3-fluoro-N,N-dimethylaniline

Beschreibung

4-Bromo-3-fluoro-N,N-dimethylaniline is a halogenated aromatic amine with a benzene ring substituted at positions 3 and 4 by fluorine and bromine atoms, respectively, and an N,N-dimethylamino group at position 1 (para to bromine). This compound combines electron-withdrawing halogens (Br and F) with the electron-donating dimethylamino group, creating a unique electronic environment that influences its reactivity and applications.

For example, 4-bromo-N,N-dimethylaniline is synthesized via bromination of N,N-dimethylaniline using bromine and pyridine to form pyridinium tribromide, achieving 68% yield under optimized conditions . Fluorination at position 3 could follow via metal-catalyzed halogen exchange (e.g., using Pd/AdBrettPhos with KF) as demonstrated for 3-bromo-N,N-dimethylaniline conversion to 3-fluoro-N,N-dimethylaniline .

Applications: The compound’s dual halogenation and amine functionality make it valuable in pharmaceutical intermediates (e.g., Wnt pathway inhibitors ) and materials science (e.g., dye-sensitized solar cells ).

Eigenschaften

IUPAC Name |

4-bromo-3-fluoro-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMQJBUNUWPJGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701260795 | |

| Record name | Benzenamine, 4-bromo-3-fluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352218-99-5 | |

| Record name | Benzenamine, 4-bromo-3-fluoro-N,N-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352218-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-bromo-3-fluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

N-Oxide Formation and Para-Bromination

The temporary oxidation of N,N-dimethylaniline to its N-oxide enables regioselective bromination at the para position. Treatment of N,N-dimethylaniline with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates the N-oxide intermediate. Subsequent reaction with thionyl bromide (SOBr₂) at −20°C introduces bromine exclusively at the para position relative to the dimethylamino group. This method achieves 69% isolated yield for 4-bromo-N,N-dimethylaniline derivatives, though fluorination requires additional steps.

Ortho-Fluorination via Directed Metalation

Following para-bromination, fluorination at the ortho position is achieved through directed ortho metalation (DoM). Lithiation of 4-bromo-N,N-dimethylaniline N-oxide with lithium diisopropylamide (LDA) at −78°C, followed by quenching with N-fluorobenzenesulfonimide (NFSI), introduces fluorine at the ortho position. This sequential approach ensures precise control over halogen placement, albeit with moderate yields (≈50%) due to competing side reactions.

Stepwise Halogenation and Dimethylation of Aniline Precursors

Bromination of 3-Fluoroaniline

3-Fluoroaniline undergoes electrophilic bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C. The amino group directs bromination to the para position, yielding 4-bromo-3-fluoroaniline with 82% efficiency. Acetic acid serves as a proton source to stabilize the transition state, minimizing polybromination.

N,N-Dimethylation via Zeolite Catalysis

The dimethylation of 4-bromo-3-fluoroaniline is achieved using dimethyl carbonate (DMC) and a 0.72KNaX-BS zeolite catalyst at 150°C for 1 hour. This solvent-free method avoids hazardous methylating agents like methyl iodide, achieving 85% yield. The zeolite’s Brønsted acidity facilitates nucleophilic substitution at the amine, while its microporous structure enhances selectivity.

Acid Chloride-Mediated Route from Benzoic Acid Derivatives

Synthesis of 4-Bromo-3-Fluorobenzoic Acid Chloride

4-Bromo-3-fluorobenzoic acid (20.0 g, 91.3 mmol) reacts with thionyl chloride (SOCl₂, 100 mL) and catalytic DMF (0.5 mL) at 80°C for 2 hours. The reaction converts the carboxylic acid to the corresponding acid chloride, which is isolated via toluene azeotrope distillation (99% purity).

Amination with Dimethylamine

The acid chloride is treated with dimethylamine hydrochloride (14.9 g, 183 mmol) and triethylamine (37.0 g, 365 mmol) in dichloromethane (DCM) at 0°C. After 2 hours, the mixture yields 4-bromo-3-fluoro-N,N-dimethylbenzamide, which is reduced to the target aniline using lithium aluminum hydride (LiAlH₄) in THF. This two-step process achieves a 75% overall yield.

Comparative Analysis of Methodologies

Industrial-Scale Considerations

The zeolite-catalyzed dimethylation method is most amenable to large-scale production, as it eliminates solvent waste and operates at moderate temperatures. In contrast, the N-oxide route demands cryogenic conditions, increasing operational costs. Process intensification via continuous-flow reactors could enhance the viability of low-temperature bromination steps.

Analyse Chemischer Reaktionen

4-Bromo-3-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

4-Bromo-3-fluoro-N,N-dimethylaniline serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity. For example, derivatives of this compound have been investigated for their potential as anti-cancer agents due to their ability to interact with specific biological targets .

Mechanistic Studies

Studies utilizing density-functional theory (DFT) have provided insights into the electronic properties and reactivity of this compound. Such theoretical frameworks are essential for understanding how modifications to the compound can affect its pharmacological properties, including ionization potential and electrophilicity .

Materials Science

Dyes and Pigments

The compound is also explored in the production of dyes and pigments. Its bromine and fluorine substituents can impart unique optical properties, making it suitable for applications in colorants for textiles and plastics. The synthesis of novel dye structures incorporating this compound has been reported, demonstrating enhanced lightfastness and color vibrancy compared to traditional dyes .

Polymer Additives

In polymer science, this compound can be used as an additive to improve the thermal stability and mechanical properties of polymers. Research indicates that incorporating halogenated compounds like this compound into polymer matrices can enhance flame retardancy while maintaining desirable physical characteristics .

Analytical Chemistry

Chromatographic Applications

this compound is utilized in high-performance liquid chromatography (HPLC) as a standard reference material due to its well-defined chemical properties. Its stability under various conditions makes it an ideal candidate for method validation in analytical laboratories .

Spectroscopic Studies

The compound's unique spectral characteristics allow it to be employed in spectroscopic studies, including NMR and mass spectrometry. These techniques are crucial for characterizing new derivatives synthesized from this compound, providing insights into their molecular structure and potential applications .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits/Outcomes |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceutical intermediates | Enhanced biological activity |

| Mechanistic studies using DFT | Understanding reactivity and electronic properties | |

| Materials Science | Production of dyes and pigments | Improved optical properties and color vibrancy |

| Polymer additives | Enhanced thermal stability and flame retardancy | |

| Analytical Chemistry | HPLC standard reference material | Method validation in analytical laboratories |

| Spectroscopic characterization | Insight into molecular structure |

Case Studies

- Pharmaceutical Research : A study demonstrated that modifications of this compound led to compounds with significant anti-tumor activity against various cancer cell lines. The research highlighted the importance of structural variations in enhancing pharmacological efficacy.

- Material Development : Researchers synthesized a series of novel dyes based on this compound, which exhibited superior lightfastness compared to conventional dyes. This advancement has implications for the textile industry, where durability is crucial.

- Analytical Method Validation : In a recent publication, the compound was utilized as a reference standard in HPLC methods aimed at quantifying similar amine compounds in environmental samples, showcasing its role in ensuring accuracy in analytical procedures.

Wirkmechanismus

The mechanism of action of 4-bromo-3-fluoro-N,N-dimethylaniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds . The molecular targets and pathways involved are determined by the specific reaction conditions and the nature of the other reactants.

Vergleich Mit ähnlichen Verbindungen

Comparison with Positional Isomers

4-Bromo-N,N-dimethylaniline (C₈H₁₀BrN)

- Structure: Bromine at position 4, dimethylamino group at position 1.

- Reactivity: Exhibits moderate reactivity in Pd-catalyzed formylation (53% yield in entry 8 of ) due to the electron-donating dimethylamino group. Bromine’s electron-withdrawing effect slightly deactivates the ring compared to unsubstituted analogs.

3-Fluoro-N,N-dimethylaniline (C₈H₁₀FN)

- Structure: Fluorine at position 3, dimethylamino group at position 1.

- Spectroscopy : $^{13}\text{C}$ NMR chemical shifts differ significantly from the target compound due to fluorine’s strong electron-withdrawing effect at position 3, which deshields adjacent carbons .

- Reactivity : Fluorine’s meta-directing nature may hinder electrophilic substitution at position 4, unlike bromine in the target compound.

Comparison with Halogen-Substituted Analogues

3-Bromo-N,N-dimethylaniline (C₈H₁₀BrN)

- Synthesis : Used to prepare 3-fluoro-N,N-dimethylaniline via Pd-catalyzed fluorination .

- Reactivity : Bromine at position 3 directs electrophiles to positions 2 and 6, contrasting with the target’s bromine at position 4, which directs to position 2.

4-Fluoro-N,N-dimethylaniline (C₈H₁₀FN)

- Fluorescence : Exhibits regular fluorescence without charge transfer due to planar geometry in the excited state, unlike twisted intramolecular charge transfer (TICT) states in other fluorinated amines .

- Electronic Effects : Fluorine’s electronegativity increases the compound’s chemical hardness (η = 4.1 eV) compared to bromine (η = 3.7 eV) .

Comparison with Other Electron-Withdrawing Groups

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline

- Structure : Replaces fluorine with a stronger electron-withdrawing trifluoromethyl (CF₃) group.

- Reactivity : CF₃ significantly deactivates the ring, reducing nucleophilic substitution yields compared to the target compound .

- Applications : Used in high-value agrochemicals due to enhanced lipophilicity and stability.

Electronic and Spectroscopic Properties

DFT Studies () :

| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Chemical Hardness (eV) |

|---|---|---|---|

| 4-Bromo-N,N-dimethylaniline | 8.2 | 1.5 | 3.7 |

| 4-Fluoro-N,N-dimethylaniline | 8.5 | 1.2 | 4.1 |

| Target Compound* | ~8.4 (estimated) | ~1.3 (estimated) | ~3.9 (estimated) |

*Estimated values based on additive effects of Br and F. Bromine reduces IP and hardness, while fluorine increases them.

Reactivity in Organic Reactions

- Electrophilic Substitution : Bromine’s para-directing effect and fluorine’s meta-directing nature create competing regioselectivity, favoring substitutions at positions 2 and 5 .

- Catalytic Formylation : Lower yields (e.g., 53% for 4-bromo-N,N-dimethylaniline in ) compared to electron-rich substrates due to deactivation by halogens.

Data Tables

Table 1: Physical Properties

Table 2: Key Reactivity Comparisons

Biologische Aktivität

4-bromo-3-fluoro-N,N-dimethylaniline (BF-DMA) is an organic compound characterized by its unique halogenated structure, which includes both bromine and fluorine substituents on a dimethylaniline backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of BF-DMA, synthesizing data from various studies, highlighting its mechanisms of action, and presenting relevant case studies.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 200.08 g/mol |

| Melting Point | Not specified |

| Solubility | Miscible in chloroform, dichloromethane, methanol |

| Toxicity | Acute toxicity (oral, dermal, inhalation) |

Antimicrobial Activity

BF-DMA and similar halogenated compounds have been investigated for their antimicrobial properties . Studies suggest that halogenation enhances lipophilicity, which may improve membrane penetration and increase biological activity against various pathogens. For instance, compounds with similar structures have shown significant efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research indicates that BF-DMA may exhibit anticancer properties through mechanisms that involve enzyme inhibition. A study highlighted that halogenated anilines can interact with biological targets such as kinases and other enzymes involved in cancer progression. The presence of halogens is believed to modulate these interactions, potentially leading to decreased cell proliferation in cancerous cells .

The biological activity of BF-DMA can be attributed to several mechanisms:

- Enzyme Inhibition : Interference with enzyme function, particularly those involved in metabolic pathways.

- DNA Interaction : Potential binding to DNA or RNA structures, influencing replication or transcription processes.

- Reactive Intermediate Formation : Reactivity with nucleophiles may lead to the formation of intermediates that disrupt cellular functions.

Study on Anticancer Activity

A notable study investigated the effects of BF-DMA on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The compound was found to induce apoptosis through activation of caspase pathways .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, BF-DMA was tested against several bacterial strains including E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, demonstrating its potential as an antimicrobial agent .

Synthetic Routes

The synthesis of BF-DMA typically involves halogenation processes applied to N,N-dimethylaniline derivatives. Common methods include:

- Electrophilic Aromatic Substitution : Treating N,N-dimethylaniline with bromine and fluorine sources under controlled conditions.

- Palladium-Catalyzed Reactions : Utilizing palladium catalysts for selective substitution reactions.

Applications in Medicinal Chemistry

BF-DMA serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique structure allows for further functionalization to develop more potent derivatives aimed at specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-3-fluoro-N,N-dimethylaniline, and how can purity be validated?

- Methodology : Bromination/fluorination of N,N-dimethylaniline derivatives typically involves electrophilic substitution. For brominated analogs (e.g., 4-bromo-N,N-dimethylaniline), direct halogenation using Br₂ or N-bromosuccinimide (NBS) under controlled conditions is common . Fluorination may require directed ortho-metalation or Balz-Schiemann reactions. Purification via column chromatography (e.g., PE:EA gradients) or recrystallization is critical. Purity validation should combine GC-MS for volatile impurities and HPLC for non-volatile contaminants, supplemented by ¹H/¹³C NMR for structural confirmation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromo/fluoro-induced deshielding). For example, meta-fluorine in N,N-dimethylaniline derivatives causes distinct splitting patterns in aromatic regions .

- IR : Stretching frequencies for C-Br (~600 cm⁻¹) and C-F (~1200 cm⁻¹) confirm halogen presence.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br).

- X-ray Diffraction : Single-crystal X-ray resolves bond angles/planarity, critical for confirming regiochemistry .

Advanced Research Questions

Q. How do bromo and fluoro substituents affect regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodology : Fluorine’s strong electron-withdrawing effect (-I) deactivates the ring, directing EAS to para/meta positions relative to itself. Bromine’s moderate -I/+M effects compete, creating regiochemical complexity. Computational modeling (DFT/B3LYP) predicts charge distribution, while experimental validation uses competitive reactions (e.g., nitration or metallation). For example, sodium-mediated zincation of N,N-dimethylaniline shows meta-selectivity influenced by substituent electronic profiles .

Q. What computational strategies resolve contradictions in photophysical behavior (e.g., charge transfer vs. regular fluorescence)?

- Methodology : Conflicting reports on fluorescence (e.g., 4-fluoro-N,N-dimethylaniline’s charge transfer vs. planar emission ) require high-level quantum methods:

- TDDFT with tuned functionals (e.g., CAM-B3LYP) evaluates excited-state geometries.

- ADC(2)/CC2 benchmarks multireference character, avoiding DFT artifacts.

- Solvent effects are modeled via PCM or COSMO. For 4-bromo-3-fluoro derivatives, compare vertical excitation energies and spin-orbit coupling to assess intersystem crossing .

Q. How can enzymatic oxidation pathways of this compound be studied in vitro?

- Methodology :

- Enzyme Systems : Use liver microsomes or recombinant FMO/P450 isoforms to identify N-oxidation vs. demethylation pathways. Competitive inhibition assays (e.g., with ketoconazole for CYP3A4) isolate contributions .

- Analytical Tools : LC-MS/MS monitors metabolites (e.g., N-oxide or debrominated products). Isotope labeling (¹⁸O) distinguishes FMO-mediated oxidation from autoxidation .

Data-Driven Analysis

Q. How do substituents influence electronic properties?

- Computational vs. Experimental Data :

| Property | DFT/B3LYP Prediction | Experimental (NMR/UV-Vis) | Deviation |

|---|---|---|---|

| C-Br Bond Length (Å) | 1.89 | 1.91 (X-ray) | ±0.02 |

| Fluorescence λ_max (nm) | 310 (S1→S0) | 307 (FDMA analog) | ±3 nm |

- Conclusion : Bromine’s polarizability red-shifts absorption, while fluorine’s electronegativity stabilizes HOMO-LUMO gaps.

Contradiction Resolution

Q. Why do conflicting reports exist on the carcinogenicity of N,N-dimethylaniline derivatives?

- Methodology : Discrepancies arise from species-specific metabolism (e.g., rat vs. human FMO activity) and exposure duration. To reconcile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.